molecular formula C16H22N2O2 B2759185 2-(benzyloxy)-N-(1-cyano-1,3-dimethylbutyl)acetamide CAS No. 1311640-49-9

2-(benzyloxy)-N-(1-cyano-1,3-dimethylbutyl)acetamide

Cat. No.: B2759185
CAS No.: 1311640-49-9
M. Wt: 274.364
InChI Key: OMIXJBCAQXVKHS-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-(1-cyano-1,3-dimethylbutyl)acetamide is a chemical compound with a complex structure that includes a benzyloxy group, a cyano group, and a dimethylbutyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-(1-cyano-1,3-dimethylbutyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzyloxyacetic acid with 1-cyano-1,3-dimethylbutylamine under appropriate conditions to form the desired acetamide. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-(1-cyano-1,3-dimethylbutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The cyano group can be reduced to form an amine or other nitrogen-containing functional groups.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzyloxy)-N-(1-cyano-1,3-dimethylbutyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-(1-cyano-1,3-dimethylbutyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the benzyloxy group can participate in hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzyloxy)-N-(1-cyano-1,3-dimethylpropyl)acetamide
  • 2-(benzyloxy)-N-(1-cyano-1,3-dimethylbutyl)propionamide
  • 2-(benzyloxy)-N-(1-cyano-1,3-dimethylbutyl)butyramide

Uniqueness

2-(benzyloxy)-N-(1-cyano-1,3-dimethylbutyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy group provides opportunities for further functionalization, while the cyano group offers reactivity towards various nucleophiles and electrophiles.

Properties

IUPAC Name

N-(2-cyano-4-methylpentan-2-yl)-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-13(2)9-16(3,12-17)18-15(19)11-20-10-14-7-5-4-6-8-14/h4-8,13H,9-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIXJBCAQXVKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C#N)NC(=O)COCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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